molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6

Tris(trimethylsiloxy)chlorosilane

Katalognummer B100775
CAS-Nummer: 17905-99-6
Molekulargewicht: 331.1 g/mol
InChI-Schlüssel: BBCITGBFGUITMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent . It is generally employed in the protection of alcohols and is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .


Synthesis Analysis

Chemically grafted monolayers were prepared by the reaction of tris(trimethylsiloxy)chlorosilane with silicon wafers both in the vapor phase and in toluene solution . Denser monolayers were obtained using the vapor phase reaction .


Molecular Structure Analysis

The Tris(trimethylsiloxy)chlorosilane molecule contains a total of 43 bond(s). There are 16 non-H bond(s) and 6 rotatable bond(s) . It contains total 44 atom(s); 27 Hydrogen atom(s), 9 Carbon atom(s), 3 Oxygen atom(s) and 1 Chlorine atom(s) .


Chemical Reactions Analysis

Tris(trimethylsiloxy)chlorosilane is generally employed in the protection of alcohols . It is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .

Wissenschaftliche Forschungsanwendungen

Protection of Alcohols

Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent that is generally employed in the protection of alcohols . The protection of alcohols is a key step in many organic synthesis processes, as it allows for selective reactions to occur at other functional groups within a molecule.

Preparation of Organometallic Reagents

This compound is also used to prepare organometallic reagents . Organometallic reagents are compounds containing metal-carbon bonds and are widely used in organic synthesis and industrial applications.

Synthesis of Silyl Enol Ethers

Tris(trimethylsiloxy)chlorosilane can be used in the synthesis of silyl enol ethers . Silyl enol ethers are important intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.

Development of Novel Polymers/Materials

It is used in the development of novel polymers and materials . The unique properties of silicon-containing polymers make them useful in a variety of applications, including coatings, adhesives, and sealants.

Polycrystalline Silicon Production

Tris(trimethylsiloxy)chlorosilane plays a role in the production of polycrystalline silicon . Polycrystalline silicon is a key material in the semiconductor industry and is used in the manufacture of solar cells.

Catalytic Processes on Silicon Surface

Understanding the catalytic processes that occur on the silicon surface can help find novel applications and obtain new results . Tris(trimethylsiloxy)chlorosilane can play an important role in these processes.

Safety And Hazards

When handling Tris(trimethylsiloxy)chlorosilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name

chloro-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCITGBFGUITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375394
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsiloxy)chlorosilane

CAS RN

17905-99-6
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsiloxy)chlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 4.6 g (0.2% by weight) of tetramethylurea and 183.4 g of a 25% solution of phosphonitrile chloride in methylene chloride are added to a mixture containing 1707 g (10.5 mol) of hexamethyldisiloxane and 595 g (3.5 mol) of tetrachlorosilane with stirring in a 4 liter multineck flask fitted with internal thermometer, stirrer and a reflux condenser. The reaction temperature is kept at 45° C. by cooling. After 21 hours, the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C. The crude distillate contains 56% of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane, 29% of 3,3-dichlorohexamethyltrisiloxane and 16% of 3,3-bis(trimethylsiloxy)hexamethyltrisiloxane. The crude distillate is fractionally distilled, and gives, at 20 mbar and 83° to 87° C., 313 g (27% of theory) of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane in a purity, determined by gas chromatography, of 97%.
Quantity
1707 g
Type
reactant
Reaction Step One
Quantity
595 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tris(trimethylsiloxy)chlorosilane interact with silicon wafers and what are the resulting surface properties?

A1: Tris(trimethylsiloxy)chlorosilane (TTMSCl) reacts with silicon wafers through a process called chemical grafting, forming a thin layer known as a self-assembled monolayer (SAM). [, ] This reaction occurs between the chlorine atom of TTMSCl and the hydroxyl groups present on the silicon dioxide surface, releasing HCl as a byproduct. The resulting surface is hydrophobic and oleophobic, meaning it repels both water and oils. [] This is evidenced by the high contact angles observed for water, methylene iodide, and hexadecane on TTMSCl-modified silicon wafers. []

Q2: The research mentions the use of both vapor phase and solution-based methods for applying TTMSCl. How do these methods compare in terms of the resulting monolayer quality?

A2: The research indicates that the vapor phase deposition of TTMSCl generally leads to denser and more closely packed monolayers compared to solution-based methods. [] This difference in density is reflected in the carbon content measurements obtained through X-ray photoelectron spectroscopy (XPS). The denser monolayers produced by the vapor phase method contribute to the enhanced hydrophobic and oleophobic properties observed. []

Q3: Can the surface roughness of the modified silicon wafers be controlled at the nanometer scale, and if so, how?

A3: Yes, research suggests that controlled growth of silicon dioxide (SiO2) from "nanoholes" present within the TTMSCl monolayer can be achieved. [] This process involves using tetrachlorosilane (SiCl4) and water as precursors. By manipulating the growth parameters of the silicon dioxide within these "nanoholes," researchers can fine-tune the surface roughness of the modified silicon wafers at the nanometer scale. []

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